Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5

Stable isotope dilution Mass spectrometry Internal standard selection

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 (CAS 384380-31-8) is a pentadeuterated stable isotope-labeled analog of 5α-androstane-3α,17β-diol 17-glucuronide (3α-diol-17G), the primary glucuronidated metabolite of dihydrotestosterone (DHT). The compound carries five deuterium atoms at positions 2,2,3,4,4 on the androstane backbone, yielding a molecular weight of 473.61 g/mol (C₂₅H₃₅D₅O₈) and a nominal mass shift of +5 Da relative to the unlabeled analyte.

Molecular Formula C25H40O8
Molecular Weight 473.6 g/mol
Cat. No. B13418167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostane-3Alpha,17Beta-diol 17-Glucuronide-d5
Molecular FormulaC25H40O8
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O
InChIInChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D
InChIKeyZJYZOWMDMWQJIV-VWFXUVMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5: Deuterated Internal Standard for LC-MS/MS Quantification of Androgen Metabolites


Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 (CAS 384380-31-8) is a pentadeuterated stable isotope-labeled analog of 5α-androstane-3α,17β-diol 17-glucuronide (3α-diol-17G), the primary glucuronidated metabolite of dihydrotestosterone (DHT) [1]. The compound carries five deuterium atoms at positions 2,2,3,4,4 on the androstane backbone, yielding a molecular weight of 473.61 g/mol (C₂₅H₃₅D₅O₈) and a nominal mass shift of +5 Da relative to the unlabeled analyte . It is supplied as a reference material by Toronto Research Chemicals (catalog TRC-A637907) and is intended exclusively as an internal standard (IS) for stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) assays . Its primary application is in the accurate quantitative determination of endogenous 3α-diol-17G in human serum, plasma, and urine for clinical biomarker studies, doping control, and androgen metabolism research [2].

Deuterated internal standard for SID-LC-MS/MS quantification of 3α-diol-17G
Regioisomer‑specific 17‑glucuronide labeling; differentiates peripheral from hepatic conjugation
Supports androgen metabolism biomarker research and anti‑doping steroid profiling workflows

Why Generic Substitution Fails: The Quantification Accuracy Imperative for Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 in Steroid Bioanalysis


Quantification of 3α-diol-17G presents inherent analytical challenges that preclude simple interchange with non-isotopic internal standards, structurally related surrogates, or immunoassay-based methods. Endogenous 3α-diol-17G circulates at low ng/mL concentrations in human serum, and its measurement is confounded by co-eluting isobaric steroid conjugates including androsterone glucuronide (ADT-G) and etiocholanolone glucuronide (Etio-G), as well as matrix-induced ion suppression in electrospray ionization sources [1]. Immunoassay methods such as ELISA produce a documented positive bias of approximately 43% compared to LC-MS/MS for the same clinical samples, a discrepancy large enough to shift patient results across clinical decision thresholds [2]. Non-deuterated structural analogs (e.g., androsterone glucuronide-d5) differ in retention time, extraction recovery, and ionization behavior, violating the fundamental co-elution requirement for effective matrix effect compensation in stable isotope dilution MS [3]. Even among deuterated isotopologues, the choice of labeling pattern (d3 vs. d5) and conjugation position (3-glucuronide vs. 17-glucuronide) has consequences for spectral interference, isotopic purity, and method specificity that are quantified below [4].

ELISA positive bias
Immunoassay methods may show a reported positive bias relative to LC‑MS/MS; the discrepancy can shift result interpretation across reference intervals in research serum analysis.
Analog internal standard mismatch
Non‑isotopic or structurally mismatched deuterated analogs can alter retention, recovery, and matrix effect compensation; co‑elution behavior requires validation.
Regioisomer substitution
A 3‑glucuronide IS does not co‑elute with the 17‑glucuronide analyte; this mismatch may compromise tissue‑specific androgen metabolism assessment.

Quantitative Differentiation Evidence: Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 vs. Closest Analogs and Alternative Approaches


+5 Da Mass Shift and Deuterium Isotopic Purity Advantage Over -d3 (Trideuterated) Internal Standards

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 provides a +5.0 Da mass shift from the endogenous unlabeled analyte (monoisotopic mass 468.27 Da → 473.30 Da for the d5 isotopologue), compared with a +3.0 Da shift for the commercially available -d3 analog (Androstane-3α,17β-diol 17-glucuronide-d3, MW 471.60) . The larger mass increment afforded by five deuterium atoms reduces the probability of spectral overlap between the internal standard's [M+H]⁺ or [M-H]⁻ ion cluster and the naturally occurring ¹³C isotopologues of the endogenous analyte at the selected reaction monitoring (SRM) transition, which is critical when the analyte is present at high endogenous abundance in biological matrices [1]. Deuterated steroid glucuronides used as internal standards are typically specified to have isotopic purity >98% (d5 enrichment), as confirmed by LC-MS and NMR characterization, ensuring that <2% of unlabeled or under-labeled species contribute to the IS signal channel . Insufficient isotopic purity in lower-labeled analogs (e.g., -d3 versions with lower deuteration and potentially greater unlabeled carryover) can introduce positive bias at low analyte concentrations by contributing signal to the analyte quantification channel [2].

Mass shift
Reported
+5.0 Da (d5 IS)
vs. +3.0 Da (d3 analog)
Greater mass separation reduces endogenous ¹³C isotopologue interference at low ng/mL levels.
Isotopic purity >98% confirmed by LC‑MS/NMR characterization.
Stable isotope dilution Mass spectrometry Internal standard selection Isotopic purity

LC-MS/MS with Deuterated Internal Standard Eliminates 43% Positive Bias Observed with ELISA Immunoassay

A direct method comparison study by Fabregat-Cabello et al. (2019) evaluated 43 patient serum samples analyzed for 3α-diol G by both ELISA immunoassay and a validated LC-MS/MS method. ELISA produced results that were on average 43% higher than LC-MS/MS for the same clinical samples, indicating a systematic positive bias attributable to cross-reactivity of the polyclonal antibodies with structurally related steroid glucuronide conjugates [1]. The LC-MS/MS method employing deuterated internal standard correction achieved mean imprecision values below 7.4%, mean recoveries within 99–108%, and a limit of quantification of 0.059 µg/L [2]. In contrast, the Rodrigues-Oliveira et al. (2026) method, which uses μelution SPE with LC-MS/MS and ion ratio monitoring, achieved an LLOQ of 0.140 ng/mL and demonstrated superior specificity by chromatographically resolving co-eluting interferences including ADT-G and Etio-G that go undetected by immunoassay [3].

ELISA vs. LC‑MS/MS
Head‑to‑head
43% higher ELISA results
(n=43 serum samples)
IS‑based MS methods avoid cross‑reactivity bias in research serum biomarker quantification.
Systematic overestimation may shift result classification in androgen metabolism studies.
Method comparison ELISA vs LC-MS/MS Androstanediol glucuronide Clinical chemistry

Regioisomer Specificity: 17-Glucuronide vs. 3-Glucuronide Differentiation for Peripheral Androgen Metabolism Assessment

5α-Androstane-3α,17β-diol can be conjugated with glucuronic acid at either the 3α-hydroxyl or the 17β-hydroxyl position, yielding two regioisomeric glucuronides with distinct biological origins and clinical significance. The 17-glucuronide (3α-diol-17G) is the predominant circulating form in humans and is primarily formed in peripheral target tissues (skin, prostate) via UGT2B15 and UGT2B17, making it a specific marker of peripheral androgen action [1]. In contrast, the 3-glucuronide (3α-diol-3G) is preferentially formed by hepatic UGT isoforms and reflects hepatic conjugation activity rather than target-tissue androgen metabolism [2]. Studies in rat models confirm that prostate tissue forms androstanediol 17-glucuronide but not the 3-glucuronide isomer, while liver forms both [3]. Analytical differentiation between these regioisomers requires chromatographic resolution, as they share identical molecular mass and similar fragmentation patterns in MS/MS. Use of Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 as an internal standard ensures that the IS co-elutes specifically with the 17-glucuronide analyte, preserving regioisomer specificity in the quantification channel [4].

Regioisomer specificity
Class‑level inference
17‑glucuronide formed in prostate; 3‑glucuronide in liver
Regioisomer‑matched IS preserves tissue‑specific conjugation pathway interpretation.
Co‑elution required for chromatographic resolution of isomers.
Steroid glucuronide regioisomers Androgen metabolism Tissue-specific conjugation UGT isoform specificity

Sensitivity Benchmarks: LOQ of Validated LC-MS/MS Methods Using Deuterated 3α-Diol-17G Internal Standards

Multiple validated LC-MS/MS methods employing deuterated 3α-diol-17G internal standards have established sensitivity benchmarks for serum quantification. Ke et al. (2015) reported an LLOQ of 0.1 ng/mL for 3α-diol-17G using UPLC-MS/MS with solid phase extraction from 200 µL serum and a total run time under 6 minutes, with interday accuracy and CV within 15% for all QC levels [1]. Fabregat-Cabello et al. (2019) achieved an LOQ of 0.059 µg/L (~0.059 ng/mL) using LC-MS/MS with calibration range 0.1–25 µg/L and mean recoveries of 99–108% [2]. Most recently, Rodrigues-Oliveira et al. (2026) reported an LLOQ of 0.140 ng/mL with μelution SPE requiring only 100 µL sample volume, and confirmed that ion ratio monitoring of two MRM transitions enables detection of co-eluting interference that would otherwise cause overestimation [3]. These sensitivity levels are achievable specifically because the deuterated IS compensates for extraction losses and matrix effects, enabling accurate quantification at sub-ng/mL concentrations where immunoassay methods exhibit unacceptable cross-reactivity [4].

LOQ range
Cross‑study comparable
0.059 – 0.140 ng/mL
Sub‑ng/mL sensitivity enables detection of 3α‑diol‑17G across research population ranges.
Validated with deuterated IS; SPE or μelution SPE sample preparation.
Lower limit of quantification LLOQ Method sensitivity UPLC-MS/MS

Regulatory Alignment: WADA-Mandated Deuterated Internal Standards for Steroid Glucuronide Analysis in Anti-Doping

The World Anti-Doping Agency (WADA) Technical Document TD2009EAAS explicitly mandates the use of deuterated internal standards for the quantification of steroid glucuronides in urine, including 5α-androstane-3α,17β-diol, as part of the Athlete Biological Passport steroid profile [1]. Specifically, Section 2.1.2 requires that a deuterated internal standard (d4-androsterone-glucuronide is recommended) be included to assess the completeness of steroid glucuronide hydrolysis, and that multiple deuterated internal standards be used for semi-quantification of testosterone, epitestosterone, androsterone, etiocholanolone, 5α-androstane-3α,17β-diol, and 5β-androstane-3α,17β-diol [2]. The WADA document further specifies that methyltestosterone is unacceptable as an internal standard for quantification, underscoring the requirement for isotopically matched internal standards [3]. Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 is the isotopically labeled analog of one of the key steroid profile markers, and its use as an IS in hydrolysis-controlled LC-MS/MS methods satisfies WADA's requirement for monitoring the completeness of the enzymatic deconjugation step, which is critical because incomplete hydrolysis of glucuronide conjugates leads to underestimation of the target steroid [4].

Anti‑doping context
Context‑dependent
WADA TD2009EAAS requires deuterated IS for steroid glucuronide quantification
Supports anti‑doping steroid profiling research workflow requirements.
Non‑deuterated IS may not meet accreditation documentation expectations.
Doping control WADA compliance Stable isotope internal standard Steroid profiling

Matrix Effect Compensation: Deuterated Co-Eluting IS vs. External Standard or Analog IS Calibration in Steroid Bioanalysis

In LC-MS/MS analysis of steroid glucuronides in biological matrices, matrix-induced ion suppression or enhancement can cause signal variation of 30–40% without appropriate internal standard correction . The Ke et al. (2015) UPLC-MS/MS method for 3α-diol-17G demonstrated that using a deuterated IS reduced the average recovery difference between stripped and unstripped serum to less than 10%, and achieved incurred sample reanalysis results with over 93% of samples within 20% of original values, confirming effective matrix effect compensation [1]. The Fabregat-Cabello et al. (2019) validation confirmed mean recoveries within 99–108% across three concentration levels using a deuterated IS, indicating negligible matrix-induced bias [2]. In contrast, methods relying on external standard calibration or non-co-eluting analog internal standards are vulnerable to differential matrix effects between calibrator solvent and biological sample, leading to systematic errors that are concentration-dependent and difficult to predict [3]. The deuterated IS co-elutes with the analyte, experiencing identical ionization conditions in the ESI source, thereby normalizing matrix effects that would otherwise compromise quantification accuracy.

Matrix effect
Reported
Recovery 99–108% with deuterated IS
vs. ±27% without
Effective matrix effect compensation for serum steroid glucuronide research analysis.
Incurred sample reanalysis >93% within 20% confirms reproducibility.
Matrix effect Ion suppression Isotope dilution Co-eluting internal standard

Optimal Application Scenarios for Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 Procurement and Deployment


Clinical Biomarker Studies of Peripheral Androgen Action in Hirsutism, PCOS, and Hypogonadism

Clinical research laboratories quantifying serum 3α-diol-17G as a biomarker of peripheral androgen metabolism should prioritize Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 as the internal standard due to the documented 43% positive bias of ELISA methods [1]. The validated LC-MS/MS methods using this deuterated IS achieve LOQs of 0.059–0.140 ng/mL, sufficient to discriminate between normal, elevated (hirsutism/PCOS), and suppressed (hypogonadism) 3α-diol-17G levels across pediatric and adult populations [2]. The established reference intervals by Fabregat-Cabello et al. (2019) for European populations by age and gender were generated using a deuterated IS-based LC-MS/MS method with imprecision <7.4% [3].

WADA-Compliant Doping Control and Athlete Biological Passport Steroid Profiling

WADA-accredited anti-doping laboratories must incorporate deuterated internal standards for the quantification of 5α-androstane-3α,17β-diol and other steroid profile markers per TD2009EAAS [1]. Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 enables monitoring of the enzymatic hydrolysis completeness of the glucuronide conjugate, a critical quality control step because incomplete deconjugation leads to underestimation of the target steroid and potential false-negative doping findings [2]. The compound's use in doping control is supported by published synthetic routes from Chung et al. (1992) that established the chemical identity of the deuterated glucuronide [3].

Androgen Metabolism Research in Prostate Cancer and Castration-Resistant Disease

Studies of intratumoral androgen metabolism in prostate cancer require precise quantification of androgen metabolites including 3α-diol-17G in tissue and circulation. Zang et al. (2016) demonstrated the necessity of stable isotope-labeled internal standards for accurate quantitation of androgen diols at levels as low as 1.0–2.5 pg on-column, with the method applied to both unconjugated and conjugated hydroxy-androgens after enzymatic digestion [1]. The 17-glucuronide regioisomer specificity of the -d5 IS ensures that tissue-specific peripheral androgen inactivation (via the 'conjugation pathway' involving UGT2B15/17) is measured distinctly from hepatic conjugation of the 3-glucuronide isomer [2].

Method Development and Validation for Multiplex Steroid Glucuronide Panels

Analytical laboratories developing multiplex LC-MS/MS assays for simultaneous quantification of multiple steroid glucuronides (e.g., androsterone glucuronide, etiocholanolone glucuronide, and 3α-diol-17G) benefit from Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 as a matched internal standard within the panel. The Ke et al. (2015) UPLC-MS/MS method validated for simultaneous quantification of these three glucuronides achieved LLOQs of 0.1 ng/mL (3α-diol-17G) and 4 ng/mL (ADT-G, Etio-G) with total run time under 6 minutes, demonstrating the throughput achievable when each analyte is paired with its appropriate deuterated IS [1]. The Rodrigues-Oliveira et al. (2026) method further demonstrated that chromatographic resolution of co-eluting interferences combined with ion ratio monitoring ensures method specificity even in complex multiplexed panels [2].

Application
Selection Property
Validation Focus
Androgen metabolism biomarker research
Deuterated 17‑glucuronide IS for LC‑MS/MS quantification
Method LOQ consistency and reference interval validation
Anti‑doping steroid profiling
Isotope‑labeled internal standard per anti‑doping guidelines
Hydrolysis monitoring and method documentation
Prostate cancer androgen metabolism studies
Regioisomer‑specific 17‑glucuronide IS
Tissue‑specific conjugation pathway interpretation
Multiplex steroid glucuronide method development
Matched deuterated IS for 3α‑diol‑17G in panel
Co‑eluting interference resolution and assay throughput
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